molecular formula C7H7ClO3S B1212957 4-Methoxybenzenesulfonyl chloride CAS No. 98-68-0

4-Methoxybenzenesulfonyl chloride

Cat. No. B1212957
CAS RN: 98-68-0
M. Wt: 206.65 g/mol
InChI Key: DTJVECUKADWGMO-UHFFFAOYSA-N
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Description

4-Methoxybenzenesulfonyl chloride is a white to beige crystalline solid . It is used as an anti-HIV pharmaceutical intermediate and also acts as a protecting group agent for various nitrogen functions .


Synthesis Analysis

The synthesis of 4-Methoxybenzenesulfonyl chloride involves the treatment of 4-methylbenzenesulfonyl chloride with a primary amine to give the corresponding 4-methylbenzenesulfonamide . The benzylation of the sulfonamide affords the substituted N-benzyl-4-methylbenzenesulfonamides .


Molecular Structure Analysis

The molecular formula of 4-Methoxybenzenesulfonyl chloride is C7H7ClO3S . Its molecular weight is 206.65 g/mol .


Chemical Reactions Analysis

4-Methoxybenzenesulfonyl chloride is used in the synthesis of 3- (4-phenylpiperazin-1yl) sulfonyls and N - (1- (4-methoxybenzyl)-3-cyclopropyl-1 H pyrazol-5-yl)-3-methoxybenzenesulfonamide .


Physical And Chemical Properties Analysis

4-Methoxybenzenesulfonyl chloride is a white to beige crystalline solid . Its boiling point is 173°C , and its flash point is 110°C .

Scientific Research Applications

Pharmaceutical Research

4-Methoxybenzenesulfonyl chloride: is utilized as an intermediate in the synthesis of anti-HIV medications . Its role as a protecting group agent for nitrogen functions is crucial in the development of various pharmaceutical compounds, ensuring the integrity of these functions during chemical reactions.

Material Science

In material science, this compound serves as an organic building block for creating more complex molecules . Its molecular structure allows for the introduction of sulfonyl groups into other compounds, which can be pivotal in developing new materials with specific properties.

Environmental Science

While direct applications in environmental science are not extensively documented, the compound’s sensitivity to moisture and its decomposition in water suggest potential uses in studying environmental degradation processes .

Biochemistry

4-Methoxybenzenesulfonyl chloride: acts as a protecting group in biochemistry, particularly in peptide synthesis . It protects functional groups from reacting under certain conditions, allowing for more controlled and selective chemical reactions in biomolecules.

Industrial Chemistry

The compound’s role in industrial chemistry is linked to its use as an intermediate in the synthesis of various chemicals. Its reactivity with different organic and inorganic substances makes it a valuable reagent in large-scale chemical production .

Chemical Synthesis

This chloride is a versatile reagent in chemical synthesis, used to introduce sulfonyl functional groups into organic molecules. This transformation is essential for creating a wide range of sulfonate esters and amides with varied applications .

Medicinal Chemistry

In medicinal chemistry, it is employed to synthesize compounds with potential therapeutic effects. Its ability to act as a sulfonylating agent opens up pathways to create novel drug candidates with unique biological activities .

Safety And Hazards

4-Methoxybenzenesulfonyl chloride causes severe skin burns and eye damage . Contact with water liberates toxic gas . It is recommended to avoid breathing dusts or mists, ensure adequate ventilation, and evacuate personnel to safe areas .

properties

IUPAC Name

4-methoxybenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO3S/c1-11-6-2-4-7(5-3-6)12(8,9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJVECUKADWGMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50243364
Record name 4-Methoxybenzenesulphonyl chloride
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Molecular Weight

206.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxybenzenesulfonyl chloride

CAS RN

98-68-0
Record name 4-Methoxybenzenesulfonyl chloride
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Record name 4-Methoxybenzenesulphonyl chloride
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Record name 4-Methoxybenzenesulfonyl chloride
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Record name 4-methoxybenzenesulphonyl chloride
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Synthesis routes and methods I

Procedure details

108 grams of anisole (1.0 mol) was added to 700 ml of CH2Cl2 in a one-liter round bottom flask and cooled to 0°-5° C. While using ice-bath cooling to maintain the temperature below 10° C., 280 grams of chlorosulfonic acid (1.5 mol) was added dropwise with magnetic stirring over a 4 hour period. The solution was then carefully poured over ice (1500 grams) and the organic layer collected. The solution was washed in the cold 10% NaHCO3, and the organic layer collected, then dried over MgSO4 and filtered. The solvent was removed in a rotary evaporator under aspirator vacuum and crude 4-methoxy- benzenesulfonylchloride (72% yield) was obtained as a red oil in a sufficient state of purity to permit its use without further purification.
Quantity
108 g
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reactant
Reaction Step One
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700 mL
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280 g
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reactant
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[Compound]
Name
ice
Quantity
1500 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

With stirring 51.5 g (0.525 m) of 100 percent sulfuric acid was added to a mixture of 54.0 g (0.5 m) of anisole and 46.0 ml (0.5 m) of phosphorus oxychloride maintaining a temperature of less than 5° C. by means of an ice-water bath. The ice-water bath was removed and the reaction mixture was allowed to warm to approximately 29° C. over approximately ninety minutes. Over approximately twenty minutes, the reaction mixture was heated to about 95° C. and maintained approximately two hours. After cooling the reaction mixture was poured slowly into a mixture of 501.0 g ice, 250.0 ml water and 31.0 g of sodium chloride keeping the temperature under 11° C. The resulting solid was collected by filtration, washed three times, each with 50.0 ml of ice water and dried to obtain 103.25 g of 4-methoxybenzenesulfonyl chloride, a pink-white solid. The nuclear magnetic resonance spectrum was in accord with the assigned structures.
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
54 g
Type
reactant
Reaction Step Two
Quantity
46 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

With stirring, 51.5 g (0.525 m) of 100 percent sulfuric acid was added to a mixture of 54.0 g (0.5 m) of anisole and 46.0 ml (0.5 m) of phosphorus oxychloride allowing the temperature to rise to approximately 45° C. during the addition. While attempting to maintain approximately 45° C. the temperature slowly rose to approximately 53° C. after about two hours. After stirring overnight at ambient temperature, 6.0 g of sodium chloride was added and the resulting mixture was heated to and maintained at approximately 90° for about four hours. The reaction mixture was cooled and poured onto a mixture of 500.0 g ice, 250.0 ml of water and 30.0 g of sodium chloride. The solid which formed was collected by filtration, washed with cold water and dried to obtain 96.5 g of 4-methoxybenzenesulfonyl chloride a gray-white solid. The nuclear magnetic resonance spectrum was in accord with the desired product.
Quantity
51.5 g
Type
reactant
Reaction Step One
Quantity
54 g
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reactant
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46 mL
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reactant
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6 g
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reactant
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[Compound]
Name
ice
Quantity
500 g
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reactant
Reaction Step Three
Quantity
30 g
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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